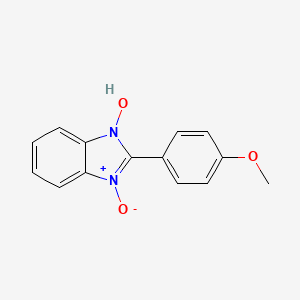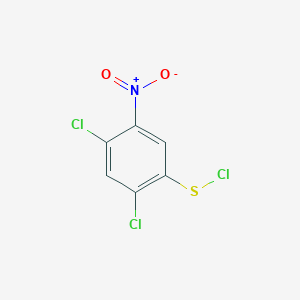![molecular formula C10H13NO5P+ B14350672 Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium CAS No. 96383-85-6](/img/structure/B14350672.png)
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium is a chemical compound with a complex structure that includes an ethoxy group, a nitrophenyl group, and an oxophosphanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenyl)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxophosphanium group may also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium can be compared with other similar compounds such as:
4-Ethoxy-2-nitrophenyl isocyanate: Similar in structure but with an isocyanate group instead of an oxophosphanium group.
2-(4-Nitrophenyl)ethanol: An intermediate in the synthesis of this compound.
4-Nitrophenol: A simpler compound that serves as a starting material for the synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
96383-85-6 |
|---|---|
Molecular Formula |
C10H13NO5P+ |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
ethoxy-[2-(4-nitrophenyl)ethoxy]-oxophosphanium |
InChI |
InChI=1S/C10H13NO5P/c1-2-15-17(14)16-8-7-9-3-5-10(6-4-9)11(12)13/h3-6H,2,7-8H2,1H3/q+1 |
InChI Key |
VLSKKJZPOGQZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)OCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

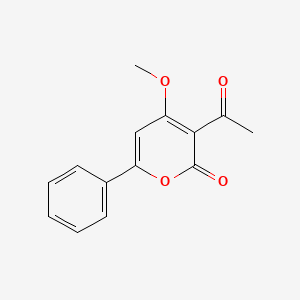
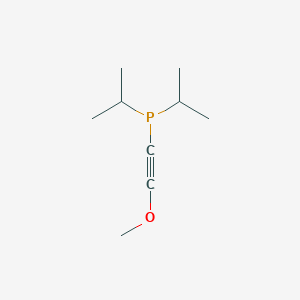
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
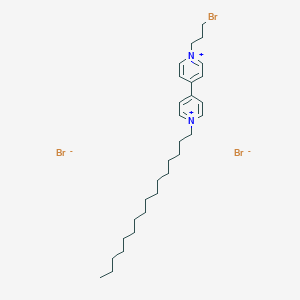

![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
